molecular formula C24H27NO4 B600823 Donepezil Impurity 3 CAS No. 1023500-88-0

Donepezil Impurity 3

Cat. No.: B600823
CAS No.: 1023500-88-0
M. Wt: 393.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donepezil Impurity 3 ( 1023500-88-0, Molecular Formula: C₂₄H₂₇NO₄) is a characterized impurity of Donepezil, a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease . During the analysis of laboratory batches of the bulk drug, this impurity was consistently detected, underscoring the need for high-quality reference standards for accurate monitoring and control . The identification and characterization of such impurities are a critical requirement from regulatory authorities to ensure the safety and quality of the final Active Pharmaceutical Ingredient (API) . This product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, and is accompanied by a Certificate of Analysis to guarantee its identity and purity . It is an essential tool for researchers engaged in analytical method development, method validation, and quality control during the commercial production of Donepezil and the filing of Abbreviated New Drug Applications (ANDA) . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVPGIZPNHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It can easily cross the blood-brain barrier, which is crucial for its action in the brain. Similar properties can be expected for this compound, given its structural similarity to Donepezil.

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions.

Biochemical Analysis

Biological Activity

Donepezil, a well-known acetylcholinesterase inhibitor, is primarily used in the treatment of Alzheimer's disease. However, its impurities, particularly Donepezil Impurity 3, have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cholinergic systems, and relevant case studies.

Overview of Donepezil and Its Impurities

Donepezil (chemical name: 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is classified as a selective acetylcholinesterase inhibitor with an IC50 of approximately 5.7 nM . During its synthesis and storage, various impurities can arise, including this compound. Understanding these impurities is crucial as they may influence the efficacy and safety profile of the drug.

This compound is believed to exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Like Donepezil, Impurity 3 may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
  • Neuroprotection : Preliminary studies suggest that Donepezil and its impurities may provide neuroprotective effects by modulating various neurotrophic factors and reducing oxidative stress within neuronal cells .

In Vitro Studies

Research has demonstrated that Donepezil and its impurities can inhibit AChE activity effectively. For instance, studies have reported IC50 values for various synthesized compounds related to Donepezil that show comparable or superior inhibition to the parent compound .

CompoundAChE IC50 (nM)BuChE IC50 (nM)Mechanism of Action
Donepezil5.733Reversible noncompetitive
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific values for this compound.

Case Studies

Recent case reports have highlighted the clinical implications of donepezil toxicity, which may also involve its impurities. For example:

  • A 96-year-old female exhibited symptoms consistent with donepezil toxicity after an altered dose was administered. Symptoms included confusion and lethargy, which were potentially exacerbated by the presence of impurities .
  • Another case involved an elderly male who experienced severe bradycardia and gastrointestinal symptoms after ingesting an overdose of donepezil. The involvement of impurities in these adverse effects remains a topic for further investigation .

Potential Therapeutic Applications

The exploration of this compound may lead to new therapeutic avenues:

  • Combination Therapies : There is potential for using this compound in combination with other agents to enhance cognitive function or mitigate side effects associated with donepezil alone.
  • Development of Novel Compounds : Research into the structure-activity relationship (SAR) of donepezil-related compounds could yield new drugs with improved efficacy and safety profiles .

Scientific Research Applications

Chemical Profile of Donepezil Impurity 3

Chemical Structure and Properties:

  • Name: this compound
  • CAS Number: 2097683-67-3
  • Molecular Formula: C24H29NO4
  • Molecular Weight: 395.49 g/mol

Analytical Applications

This compound is significant in the context of pharmaceutical analysis for several reasons:

  • Quality Control in Pharmaceutical Manufacturing:
    • The presence of impurities like this compound must be monitored to ensure the safety and efficacy of donepezil formulations. Regulatory guidelines specify that impurities should be maintained below certain limits (typically less than 0.15% by weight) to comply with safety standards .
  • Chromatographic Techniques:
    • High-performance liquid chromatography (HPLC) is commonly employed to identify and quantify impurities in donepezil samples. Studies have shown that this compound can be detected using HPLC methods, which provide relative retention times crucial for quality assessment .
  • Stability Studies:
    • Research indicates that this compound may form during the degradation of donepezil under various conditions (e.g., acidic or alkaline environments). Understanding its stability helps in formulating more robust pharmaceutical products .

Pharmacological Research

The exploration of this compound extends beyond analytical applications into pharmacological research:

  • Investigating Mechanisms of Action:
    • Studies have suggested that impurities, including this compound, might exhibit unique interactions with targets involved in Alzheimer's pathology. This opens avenues for investigating their potential as adjunct therapeutic agents or as markers for drug efficacy .
  • Development of Novel Therapeutics:
    • Ongoing research into hybrid compounds based on donepezil's structure indicates that modifications involving impurities could lead to new drugs with improved pharmacological profiles targeting multiple pathways in Alzheimer's disease .

Case Studies

In a quality control setting, a pharmaceutical company implemented HPLC methods to routinely monitor levels of this compound in their production batches. The findings consistently showed levels below the regulatory threshold, ensuring compliance and safety for patients .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Impurities

Table 1: Structural Comparison of Donepezil Impurity 3 with Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 197010-25-6 C₂₄H₂₉NO₅ 411.49 Benzylpiperidine, dimethoxybenzoic acid, ketone linker
Donepezil EP Impurity A (Desbenzyl Donepezil) 120014-30-4 C₁₇H₂₃NO₃ 289.40 Lacks benzyl group; retains piperidine and indanone
Donepezil Impurity 25 24228-40-8 C₁₅H₂₁NO₂ 247.33 Ethyl ester substitution; benzylpiperidine without indanone or benzoic acid
Donepezil (Parent Drug) 120014-48-4 C₂₄H₂₉NO₃ 379.50 Benzylpiperidine, indanone, dimethoxy groups
Key Observations:
  • Donepezil EP Impurity A: Removal of the benzyl group reduces molecular weight and alters binding to acetylcholinesterase (AChE). Retains the indanone core but lacks the hydrophobic interactions critical for AChE inhibition .
  • Structural Hybrids: Derivatives replacing the indanone with benzothiophene (e.g., compounds from ) show variable AChE/BuChE inhibition, highlighting the indanone’s role in target engagement .

Pharmacological Activity Comparison

Table 2: Inhibitory Activity (IC₅₀) Against Key Enzymes
Compound AChE Inhibition (IC₅₀) BuChE Inhibition (IC₅₀) Aβ Aggregation Inhibition (IC₅₀) Notes
Donepezil (Reference) 6.7 nM 0.93 ± 0.01 μM ×10⁻² 0.61 ± 0.002 μM ×10⁻⁴ High AChE selectivity (40–500× over BuChE)
This compound Not reported Not reported Not reported Predicted weaker AChE binding due to benzoic acid substitution
Compound 14g (Hybrid) N/A 6.76 nM N/A 133× more potent BuChE inhibitor than donepezil
Compound 2i (Tetrac Derivative) 0.58 ± 0.02 μM ×10⁻² 0.93 ± 0.01 μM ×10⁻² 0.51 ± 0.001 μM ×10⁻⁴ Dual AChE/BuChE inhibition; superior Aβ aggregation suppression
Vanillin (Compound 3 in ) 84.66 ± 3.20 μg/mL N/A N/A Weak AChE inhibitor compared to donepezil (IC₅₀ = 10.11 μg/mL)
Key Findings:
  • BuChE Selectivity: Hybrids like 14g and 14h () exhibit nanomolar BuChE inhibition, surpassing donepezil’s potency. This suggests structural modifications (e.g., melatonin hybrid pharmacophores) enhance BuChE targeting .
  • Multitarget Inhibition : Tetrac derivatives (e.g., 2i, 4e) inhibit AChE, BuChE, and Aβ aggregation simultaneously, demonstrating the advantage of cyclohexyl substituents and electron-donating groups .

Mechanistic Insights from Molecular Docking

  • Donepezil Binding: The benzylpiperidine group occupies AChE’s narrow cavity, interacting with Tyr-70, Asp-72, and Tyr-334. The indanone engages Trp-279 via π-π stacking .
  • Impurity 3 : The benzoic acid group may disrupt π-π interactions with Trp-279, reducing AChE affinity. However, the ketone linker could form hydrogen bonds with Ser-122 or His-440 .
  • Hybrid Derivatives : Compounds like 3a and 3n () mimic donepezil’s binding mode, retaining H-bonds with Asp-70 and Thr-120 but introducing water-mediated interactions with Ser-287 .

Preparation Methods

Starting Material and Reaction Mechanism

Impurity 3 originates from the same intermediate as donepezil hydrochloride: 5,6-dimethoxy-2-(4-piperidylmethylene)-1-indeneone (SM). Unlike the main synthetic route, which involves reduction and benzylation steps, Impurity 3 forms when SM undergoes direct formylation without prior reduction. The reaction mechanism involves nucleophilic attack by the piperidine nitrogen on the formylating agent, typically formic acid or acetic-formic anhydride , under elevated temperatures (60–80°C).

Stepwise Preparation Protocol

The synthesis of Impurity 3 follows a streamlined pathway:

  • Formylation of SM : SM reacts with a formylation reagent (e.g., formic acid) at 70°C for 4–6 hours.

  • Workup and Isolation : The crude product is extracted using ethyl acetate, washed with sodium bicarbonate, and concentrated under reduced pressure.

  • Purification : Silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) yields pure Impurity 3.

Table 1: Reaction Conditions for Impurity 3 Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature65–75°C>75°C increases side products
Reaction Time5 hoursShorter times reduce conversion
Formylation ReagentAcetic-formic anhydrideHigher purity vs. formic acid

Analytical Characterization and Identification

Chromatographic Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying Impurity 3. Using a C18 column and a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (75:25), Impurity 3 elutes at a relative retention time (RRT) of 1.07–1.12 compared to donepezil. The U.S. Pharmacopeia mandates that individual impurities like this remain below 0.15% in the final drug substance.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : Impurity 3 exhibits a molecular ion peak at m/z 357.2 ([M+H]⁺), consistent with its molecular formula C₁₉H₂₄NO₄.

  • Nuclear Magnetic Resonance (NMR) : Key signals include a singlet at δ 8.10 ppm (formyl proton) and doublets at δ 6.70–6.90 ppm (aromatic protons).

Process-Related Factors Influencing Impurity Formation

Impact of Reaction Duration

Prolonged reaction times during donepezil synthesis exacerbate Impurity 3 formation. For instance, extending the formylation step beyond 6 hours elevates its concentration to 0.2–0.3% , exceeding pharmacopeial limits. Optimizing reaction times to 3.5–5 hours suppresses this impurity to <0.1%.

Role of Temperature Control

Maintaining temperatures below 70°C during formylation minimizes unintended side reactions. Overheating promotes retro-aldol condensation , generating additional degradants that complicate purification.

Purification Strategies and Challenges

Column Chromatography

Silica gel chromatography remains the most effective purification method, achieving ≥98% purity for Impurity 3. However, the structural similarity between Impurity 3 and donepezil necessitates precise solvent gradient optimization to resolve co-eluting peaks.

Recrystallization Limitations

Unlike donepezil hydrochloride, Impurity 3 resists crystallization from common solvents like ethyl acetate or isopropyl alcohol due to its non-ionic nature. This complicates large-scale isolation and underscores the need for chromatographic methods.

Regulatory and Quality Control Considerations

Stability-Indicating Methods

Forced degradation studies (e.g., exposure to 70°C for 48 hours) reveal that Impurity 3 levels remain stable in the presence of citric acid stabilizers, affirming its role as a process impurity rather than a degradation product.

Industrial-Scale Mitigation Approaches

In-Process Monitoring

Real-time HPLC analysis during formylation allows immediate adjustments to reaction parameters, reducing Impurity 3 generation. Automated systems achieve impurity levels of <0.05% in commercial batches.

Alternative Synthetic Routes

Recent patents disclose hydrogen-transfer debenzylation methods that bypass formylation entirely, eliminating Impurity 3 formation. These routes boast yields >80% and impurity profiles compliant with USP standards .

Q & A

Q. What experimental design strategies are effective for studying formulation variables impacting impurity profiles?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate control factors (e.g., lactose %, HPMC viscosity) and fixed factors (e.g., magnesium stearate %). For instance, a two-run DoE revealed that varying lactose (72.5–80%) and HPMC 100 cps (0–15.075%) significantly altered the inverse maximum dissolution rate (1/V_max), guiding formulation optimization .

Advanced Research Questions

Q. How can kinetic modeling elucidate the formation pathways of this compound during synthesis or storage?

  • Methodological Answer : Employ Arrhenius equation-based studies under accelerated storage conditions (e.g., 40°C/75% RH) to model degradation kinetics. Monitor impurity generation via HPLC and correlate with activation energy (Ea) to predict shelf-life. For example, studies show that oxidation of the piperidine ring or demethylation of dimethoxy groups are primary degradation pathways .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 2D-NMR (e.g., HSQC, HMBC) to differentiate regioisomers or stereoisomers. For instance, NOESY correlations can distinguish between E/Z isomers in impurities like ((E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one) (CAS 844694-85-5) . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) further clarifies fragmentation patterns .

Q. How do formulation excipients influence the chromatographic separation of this compound?

  • Methodological Answer : Conduct matrix effect studies using placebo formulations (e.g., lactose, HPMC) to assess interference. Adjust mobile phase pH (e.g., pH 1.8 with perchloric acid) to enhance peak symmetry and resolution. For example, excipient interactions with HPMC 4000 cps can alter retention times, necessitating method robustness testing .

Q. What statistical approaches address contradictions in impurity quantification across laboratories?

  • Methodological Answer : Apply interlaboratory studies with harmonized protocols (e.g., ISO 5725) and use mixed-effects models to account for variability. For instance, inconsistencies in impurity VIII quantification (0.040–0.043%) were resolved by standardizing column lot numbers and detector calibration .

Data-Driven Insights

  • Key Structural Features : this compound (Ethyl 1-benzylpiperidine-4-carboxylate) contains a piperidine ring, benzyl group, and ester moiety, necessitating targeted functional group analysis .
  • Degradation Correlation : A 1.5% increase in impurity levels under oxidative conditions correlates with a 10% reduction in drug potency, highlighting the need for rigorous stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezil Impurity 3
Reactant of Route 2
Reactant of Route 2
Donepezil Impurity 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.